3-Methyluric Acid-13C4,15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

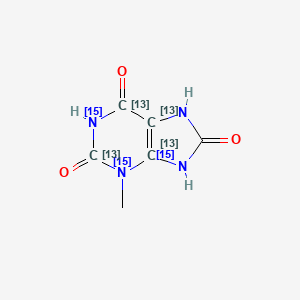

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O3 |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

3-methyl-7,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |

InChI Key |

ODCYDGXXCHTFIR-BYSJPOJGSA-N |

Isomeric SMILES |

C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC(=O)[15NH]2 |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

3-Methyluric Acid-13C4,15N3 chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic significance of 3-Methyluric Acid-13C4,15N3, an isotopically labeled derivative of the naturally occurring purine metabolite, 3-methyluric acid. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in metabolic research and clinical studies.

Chemical Structure and Properties

This compound is a synthetic isotopologue of 3-methyluric acid, where four carbon atoms and three nitrogen atoms have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Chemical Structure

The chemical structure of this compound is identical to that of 3-methyluric acid, with the isotopic labels incorporated into the purine ring and the methyl group.

Systematic Name: 3-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione-2,4,5,6-¹³C₄,1,3,9-¹⁵N₃

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled form are presented in Table 1.

| Property | This compound | 3-Methyluric Acid (unlabeled) |

| CAS Number | 1173019-10-7[1][2] | 605-99-2[3][4] |

| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃NO₃[2] | C₆H₆N₄O₃[4] |

| Molecular Weight | 189.09 g/mol [1][2] | 182.14 g/mol [3][4] |

| Appearance | Powder[1] | Pale yellow to light yellow solid[3] |

| Melting Point | >300 °C[1] | >349.85 °C[3] |

| Isotopic Purity | ≥98 atom %[1] | N/A |

| Chemical Purity | ≥98% (CP)[1] | >95% (HPLC) |

| Mass Shift | M+7[1] | N/A |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated)[3] | Soluble in water and polar organic solvents[4] |

| Storage Temperature | -20°C[1] | Room Temperature |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided in Table 2.

| Identifier | This compound |

| InChI | 1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1[1] |

| InChIKey | ODCYDGXXCHTFIR-BYSJPOJGSA-N[1] |

| SMILES | C[15N]1--INVALID-LINK--[15NH]--INVALID-LINK--[13C]2=[13C]1[15NH]C(=O)N2[1] |

Biological Context and Metabolism

3-Methyluric acid is a terminal metabolite of the methylxanthines theophylline and caffeine.[3] Theophylline is a crucial medication for respiratory diseases, and monitoring its metabolism is vital for therapeutic drug management. This compound serves as an invaluable tool in pharmacokinetic and metabolic studies of these widely consumed compounds.

Metabolic Pathway of Theophylline to 3-Methyluric Acid

The primary metabolic pathway of theophylline involves N-demethylation and oxidation. The formation of 3-methyluric acid from theophylline is a multi-step process primarily occurring in the liver.

The key enzymatic steps are:

-

N-demethylation: Theophylline is first demethylated to 3-methylxanthine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2E1 and CYP3A4.[5][6][7]

-

Oxidation: 3-methylxanthine is subsequently oxidized to 3-methyluric acid by the enzyme xanthine oxidase (XDH).[5]

Experimental Protocols

The following sections detail experimental methodologies relevant to the use and analysis of this compound.

General Synthesis Strategy for Isotopically Labeled Purines

While a specific, detailed synthesis protocol for this compound is not publicly available, a general strategy for the synthesis of isotopically labeled purines can be described based on established methods.[8][9] The synthesis would likely involve the following key steps:

-

Assembly of a Labeled Pyrimidine Ring: Starting with simple, commercially available isotopically labeled precursors, a substituted pyrimidine ring containing the desired ¹³C and ¹⁵N atoms is constructed.

-

Introduction of Additional Labeled Atoms: Further isotopic labels are incorporated through reactions such as nitrosation with ¹⁵N-labeled sodium nitrite.[8]

-

Purine Ring Closure: The purine ring system is formed via cyclocondensation with a ¹³C-labeled reagent, such as urea.[8]

-

Methylation: The final step would involve the selective methylation at the N3 position to yield this compound.

Quantification of 3-Methyluric Acid in Biological Samples by HPLC

This protocol is adapted from a validated method for the simultaneous determination of methyluric acids in biological fluids.

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

Condition an Oasis HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of the biological sample (e.g., urine, plasma) onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. HPLC Conditions

| Parameter | Value |

| Column | Octylsilica (C8), 5 µm, 250 x 4.6 mm |

| Mobile Phase | Gradient of A: 0.05 M acetate buffer (pH 4.5) and B: Methanol |

| Gradient | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 280 nm |

| Internal Standard | This compound |

Proposed LC-MS/MS Method for High-Sensitivity Quantification

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

3.3.1. Sample Preparation

Follow the solid-phase extraction protocol as described in section 3.2.1.

3.3.2. LC-MS/MS Conditions

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |

| Gradient | Optimized for separation of 3-methyluric acid from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| MRM Transitions | To be determined by infusion of 3-methyluric acid and this compound standards |

Applications in Research and Drug Development

This compound is a critical tool for:

-

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of theophylline and caffeine.

-

Metabolic Phenotyping: Assessing the activity of drug-metabolizing enzymes, particularly CYP1A2.

-

Clinical Diagnostics: Investigating inborn errors of purine metabolism.

-

Toxicology Studies: Quantifying exposure to methylxanthines and their metabolites.

Conclusion

This compound is an essential analytical standard for the precise and accurate quantification of 3-methyluric acid in complex biological matrices. Its use in mass spectrometry-based assays enables reliable investigation of methylxanthine metabolism, which is of significant importance in clinical pharmacology and metabolic research. This guide provides a foundational understanding of its properties, biological relevance, and analytical methodologies to support its application in scientific research.

References

- 1. 3-Methyluric acid-2,4,5,6-13C4, 1,3,9-15N3 = 98atom , = 98 CP 1173019-10-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-METHYLURIC ACID | 605-99-2 [m.chemicalbook.com]

- 4. CAS 605-99-2: 3-Methyluric acid | CymitQuimica [cymitquimica.com]

- 5. ClinPGx [clinpgx.org]

- 6. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of 3-Methyluric Acid-¹³C₄,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of 3-Methyluric Acid-¹³C₄,¹⁵N₃. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, particularly in research related to purine metabolism and associated disorders. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for determining isotopic enrichment and chemical purity.

Synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃

A plausible and efficient method for the synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃ involves a multi-step process commencing with isotopically labeled precursors, followed by the construction of the purine ring system, and concluding with regioselective methylation. The Traube purine synthesis is a well-established method for creating the purine core.

A proposed synthetic workflow is detailed below:

Experimental Protocols

Step 1: Synthesis of [¹³C₂,¹⁵N]-6-aminouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve [¹³C]urea in a suitable solvent such as ethanol.

-

Addition of Reagents: Add ethyl cyanoacetate-¹³C₂,¹⁵N to the solution.

-

Condensation: Add a base, such as sodium ethoxide, portion-wise to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the precipitate is collected by filtration, washed with ethanol and diethyl ether, and then dried under vacuum to yield [¹³C₂,¹⁵N]-6-aminouracil.

Step 2: Synthesis of [¹³C₂,¹⁵N]-5,6-diaminouracil

-

Nitrosation: Suspend [¹³C₂,¹⁵N]-6-aminouracil in water and add a solution of sodium nitrite. Acidify the mixture with a mineral acid (e.g., HCl) while maintaining the temperature below 10°C to yield [¹³C₂,¹⁵N]-6-amino-5-nitrosouracil.

-

Reduction: The resulting nitroso compound is then reduced to the corresponding diamino derivative. A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). The nitroso derivative is added to a hot aqueous solution of sodium dithionite.

-

Isolation: Upon cooling, the [¹³C₂,¹⁵N]-5,6-diaminouracil precipitates and can be collected by filtration.

Step 3: Synthesis of [¹³C₃,¹⁵N₂]-Xanthine (Traube Purine Synthesis)

-

Ring Closure: Heat the [¹³C₂,¹⁵N]-5,6-diaminouracil with [¹³C]formic acid under reflux for several hours.[1]

-

Isolation: After the reaction is complete, the mixture is cooled, and the resulting precipitate of [¹³C₃,¹⁵N₂]-xanthine is collected by filtration, washed with water, and dried.

Step 4: Synthesis of 3-Methyluric Acid-¹³C₄,¹⁵N₃

-

Methylation: The regioselective methylation at the N3 position can be challenging. A potential method involves the use of a methylating agent like dimethyl carbonate under controlled conditions.[2] The reaction is typically carried out in an autoclave at elevated temperatures (150-200°C).[2]

-

Alternative Methylation: Another approach could involve protecting other nitrogen atoms before methylation, followed by deprotection. However, this adds complexity to the synthesis.

-

Work-up: After the reaction, the autoclave is cooled, and the product is isolated by filtration.

Step 5: Purification

The crude 3-Methyluric Acid-¹³C₄,¹⁵N₃ is purified using preparative high-performance liquid chromatography (HPLC).[3][4][5]

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Fraction Collection: Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product.

Isotopic Purity and Chemical Purity Analysis

The final product's identity, chemical purity, and isotopic enrichment must be rigorously assessed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

| Parameter | Analytical Method | Typical Specification |

| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥ 98 atom % ¹³C, ¹⁵N |

| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with structure |

Experimental Protocols for Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

System: An analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Purity Calculation: The chemical purity is determined by the peak area percentage of the main peak.

2.1.2. High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Data Analysis: The isotopic enrichment is calculated by comparing the measured isotopic distribution of the molecular ion with the theoretical distribution for the desired level of labeling.[6][7][8][9][10] The mass of the molecular ion should correspond to the calculated exact mass of 3-Methyluric Acid-¹³C₄,¹⁵N₃.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Confirms the presence and position of the methyl group and other protons.

-

¹³C NMR: Confirms the incorporation of ¹³C atoms at the expected positions in the purine ring. The signals will be significantly enhanced and may show coupling to ¹⁵N.

Signaling Pathway Context

3-Methyluric acid is a metabolite in the purine degradation pathway. The accurate measurement of its levels using the isotopically labeled standard can be crucial in studying the flux through this pathway, which is relevant in various physiological and pathological states, including gout.

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]

- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3-Methyluric Acid in Purine Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 3-Methyluric Acid in the context of purine metabolism. It details its formation from exogenous methylxanthines, the enzymes involved, and its relationship with endogenous purine breakdown pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction: 3-Methyluric Acid in the Landscape of Purine Metabolism

3-Methyluric acid is a methylated derivative of uric acid.[1] Unlike the intermediates of the de novo or salvage pathways of endogenous purine metabolism, 3-Methyluric acid is primarily formed from the breakdown of methylxanthines, which are commonly consumed psychoactive substances found in beverages like coffee and tea, and used in medications.[2] Specifically, it is a metabolite of theophylline and caffeine.[2] Its formation and excretion can provide insights into the activity of key drug-metabolizing enzymes and its presence may have clinical implications in certain conditions.[1] The metabolic pathways of these methylxanthines converge with the endogenous purine degradation pathway at the level of xanthine and uric acid, sharing the crucial enzyme Xanthine Oxidase.

Metabolic Pathways of 3-Methyluric Acid Formation

3-Methyluric acid arises from the metabolism of theophylline and, to a lesser extent, caffeine. The primary enzymatic reactions occur in the liver and involve Phase I metabolism enzymes, particularly Cytochrome P450 1A2 (CYP1A2), followed by oxidation by Xanthine Oxidase (XDH).

Theophylline Metabolism

Theophylline is metabolized in the liver via two main pathways: N-demethylation and 8-hydroxylation.[3] The formation of 3-Methyluric acid is a multi-step process originating from the N-demethylation of theophylline.

-

N-demethylation of Theophylline to 3-Methylxanthine: Theophylline (1,3-dimethylxanthine) undergoes demethylation at the N1 position to yield 3-methylxanthine. This reaction is primarily catalyzed by CYP1A2.[4][5]

-

Oxidation of 3-Methylxanthine to 3-Methyluric Acid: 3-Methylxanthine is then oxidized to 3-Methyluric acid. This reaction is catalyzed by Xanthine Oxidase. However, studies indicate that xanthine oxidase has very little activity on 3-methylxanthine, and methylation at the N3 position essentially abolishes the enzyme's ability to act on it.[6][7] This suggests that the conversion is a minor and inefficient pathway.

Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is also a precursor to 3-Methyluric acid, although it is not a primary metabolite. The pathway from caffeine to 3-Methyluric acid involves several demethylation steps.

-

Demethylation of Caffeine: Caffeine is sequentially demethylated by CYP1A2 to various dimethylxanthines (theophylline, paraxanthine, and theobromine) and monomethylxanthines.[2]

-

Formation of 3-Methylxanthine: 3-Methylxanthine can be formed from the demethylation of theophylline (as described above) and theobromine (3,7-dimethylxanthine).

-

Oxidation to 3-Methyluric Acid: As with theophylline metabolism, the final step is the inefficient oxidation of 3-methylxanthine to 3-Methyluric acid by Xanthine Oxidase.

The following diagram illustrates the metabolic pathways leading to the formation of 3-Methyluric Acid.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymatic reactions in the formation of 3-Methyluric acid precursors.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Theophylline Metabolism in Human Liver Microsomes [3]

| Metabolic Pathway | Metabolite Formed | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| N1-demethylation | 3-Methylxanthine | CYP1A2 | 630 | 2.84 |

| N3-demethylation | 1-Methylxanthine | CYP1A2 | 545 | 2.65 |

| 8-hydroxylation | 1,3-Dimethyluric acid | CYP1A2 | 788 | 11.23 |

Table 2: Inhibition Constants (Ki) for Inhibitors of Theophylline Metabolism in Human Liver Microsomes [2]

| Inhibitor | Metabolic Pathway Inhibited | Ki (µM) |

| Fluvoxamine | 1-Methylxanthine formation | 0.07 - 0.13 |

| Fluvoxamine | 3-Methylxanthine formation | 0.05 - 0.10 |

| Fluvoxamine | 1,3-Dimethyluric acid formation | 0.16 - 0.29 |

Note on Xanthine Oxidase Kinetics: Specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the conversion of 3-methylxanthine to 3-Methyluric acid by human Xanthine Oxidase are not readily available in the literature. This is likely due to the very low affinity and/or turnover rate of the enzyme for this substrate.[6][7] It is reported that methylation at the N3 position of the xanthine molecule significantly hinders the catalytic activity of Xanthine Oxidase.

Experimental Protocols

The analysis of 3-Methyluric acid and its precursors in biological fluids is crucial for pharmacokinetic studies and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Sample Preparation: Solid-Phase Extraction (SPE) of Methyluric Acids from Urine

This protocol is adapted from a method for the simultaneous determination of methyluric acids in biological fluids.

-

SPE Cartridge Conditioning:

-

Activate a C18 SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 M acetic acid.

-

Rinse the cartridge with distilled water until the eluate is at a neutral pH.

-

-

Urine Sample Preparation:

-

To a volume of urine containing a known amount of creatinine (e.g., 1 mg), add an equal volume of 0.01 M Ba(OH)2 and an internal standard.

-

Centrifuge the mixture.

-

Take the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8.0-8.5.

-

-

Extraction:

-

Load the prepared urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering substances (e.g., water or a weak organic solvent).

-

Elute the methyluric acids with a stronger organic solvent (e.g., methanol).

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the HPLC mobile phase for injection.

-

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the separation and quantification of methyluric acids.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M acetate buffer, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Quantification: Based on the peak area of the analyte relative to an internal standard, using a calibration curve generated from standards of known concentrations.

The following diagram illustrates a typical experimental workflow for the analysis of 3-Methyluric Acid.

Connection to Endogenous Purine Metabolism

The metabolism of methylxanthines and the endogenous purine degradation pathway are linked through the enzyme Xanthine Oxidase.

-

Shared Enzyme: Xanthine Oxidase is the rate-limiting enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. It is also the enzyme that catalyzes the final step in the formation of methyluric acids from their corresponding methylxanthine precursors.

-

Competition for Substrate: High levels of methylxanthines could potentially compete with the endogenous substrates (hypoxanthine and xanthine) for the active site of Xanthine Oxidase, although the clinical significance of this competition is not well-established.

-

Contribution to Uric Acid Pool: While 3-Methyluric acid itself is a distinct molecule, the overall metabolism of purines, both endogenous and from methylxanthines, contributes to the body's total pool of purine breakdown products.

The following diagram illustrates the intersection of methylxanthine metabolism with the endogenous purine degradation pathway.

References

- 1. Selective serotonin reuptake inhibitors and theophylline metabolism in human liver microsomes: potent inhibition by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of theophylline metabolism by human liver microsomes. Inhibition and immunochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Biological Significance of 3-Methyluric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyluric acid, a methylated purine derivative, has emerged as a metabolite of significant interest in human physiology and pharmacology. Primarily known as a minor metabolite of methylxanthins such as caffeine and theophylline, its biological role extends beyond simple xenobiotic metabolism. Emerging evidence suggests its potential as a biomarker for assessing the activity of key drug-metabolizing enzymes and its association with various physiological and pathological states, including hypertension and purine metabolism disorders. This technical guide provides a comprehensive overview of the biological significance of 3-methyluric acid, including its metabolic pathways, analytical methodologies for its quantification, and its potential clinical implications.

Introduction

3-Methyluric acid is a derivative of uric acid, characterized by a methyl group at the N3 position of the purine ring. It is an endogenous metabolite primarily formed from the breakdown of dietary and pharmacologically derived methylxanthins, most notably caffeine and theophylline. While historically considered a minor and relatively inert metabolite, recent advancements in metabolomics and analytical chemistry have enabled a more detailed investigation into its biological relevance. This guide will delve into the current understanding of 3-methyluric acid, focusing on its metabolic origins, its role as a potential biomarker, and the experimental protocols used for its study.

Metabolism and Signaling Pathways

The formation of 3-methyluric acid is intricately linked to the metabolism of methylxanthines, which are widely consumed in beverages like coffee and tea, and also used therapeutically.

The Caffeine and Theophylline Metabolic Pathways

Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) undergo extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2. A series of demethylation and oxidation reactions lead to the formation of various metabolites. 3-Methyluric acid is formed from its precursor, 3-methylxanthine.

Theophylline is directly demethylated to 3-methylxanthine. In the case of caffeine, a minor metabolic route involves its conversion to theophylline, which is then further metabolized. The primary pathway of caffeine metabolism leads to paraxanthine, which is subsequently demethylated to 7-methylxanthine and then to xanthine.

The final step in the formation of 3-methyluric acid is the oxidation of 3-methylxanthine, a reaction catalyzed by the enzyme xanthine oxidase (XO). However, it is important to note that xanthine oxidase exhibits significantly lower activity towards 3-methylxanthine compared to other substrates like xanthine and hypoxanthine.[1] This suggests that the conversion of 3-methylxanthine to 3-methyluric acid is a relatively slow process.

References

3-Methyluric Acid-13C4,15N3: A Technical Guide for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methyluric Acid-13C4,15N3, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic studies. Its primary application lies in tracing and quantifying the metabolites of caffeine, a widely consumed psychoactive substance. Understanding caffeine metabolism is essential for assessing its physiological effects, inter-individual variability in response, and its potential associations with various health outcomes.

Core Concepts: The Role of 3-Methyluric Acid in Caffeine Metabolism

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. The metabolic pathways involve a series of demethylation and oxidation reactions, leading to the formation of various methylxanthines and methyluric acids. 3-Methyluric acid is one of the key downstream metabolites. The intricate process of caffeine metabolism underscores the importance of precise analytical methods to study its pharmacokinetics and pharmacodynamics.

The use of isotopically labeled internal standards, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. This compound is chemically identical to the endogenous 3-methyluric acid but has a different mass due to the incorporation of four 13C and three 15N isotopes. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling correction for sample preparation losses and matrix effects, thereby ensuring high accuracy and precision of the measurement.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this stable isotope-labeled standard is fundamental for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Synonym | 3-Methyl-2,6,8-trihydroxypurine-13C4,15N3 (2,4,5,6-13C4, 1,3,9-15N3) | [1][2] |

| CAS Number | 1173019-10-7 | [1][2][3] |

| Molecular Formula | ¹³C₄C₂H₆¹⁵N₃NO₃ | [1][2][3] |

| Molecular Weight | 189.09 g/mol | [1][2][3] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [1][3][4] |

| Chemical Purity | ≥98% (CP) | [1][3][4] |

| Form | Powder | [1][3] |

| Melting Point | >300 °C | [1][3] |

| Storage Temperature | −20°C | [1][3] |

Caffeine Metabolism Pathway

The metabolism of caffeine is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The major pathway involves the demethylation of caffeine to paraxanthine, theobromine, and theophylline, which are further metabolized to various methylxanthines and methyluric acids.

References

An In-depth Technical Guide to the Metabolism of Methylxanthines to 3-Methyluric Acid

Abstract: Methylxanthines, particularly caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally. Their metabolism is a complex process, primarily occurring in the liver, involving a series of demethylation and oxidation reactions. This guide provides a detailed examination of the specific metabolic pathways leading to the formation of a key metabolite, 3-methyluric acid. It is intended for researchers, scientists, and professionals in drug development, offering insights into the enzymatic processes, quantitative data on metabolic flux, and the experimental protocols used for analysis.

Core Metabolic Pathways to 3-Methyluric Acid

The formation of 3-methyluric acid is a multi-step process originating from the metabolism of two primary methylxanthines: theophylline and theobromine. While caffeine is the most common dietary methylxanthine, it is not a direct precursor to 3-methyluric acid but is metabolized into compounds that are. The central intermediate in this pathway is 3-methylxanthine.

-

Caffeine (1,3,7-trimethylxanthine) Metabolism: Caffeine is almost entirely metabolized in the liver, with over 95% of its primary metabolism facilitated by the cytochrome P450 enzyme CYP1A2.[1][2][3][4] The main metabolic route (70-80%) is N-3 demethylation to form paraxanthine.[1][3][4] However, two other pathways are critical for the eventual formation of 3-methyluric acid:

-

Theophylline (1,3-dimethylxanthine) Pathway: Theophylline undergoes N-demethylation to form 1-methylxanthine and 3-methylxanthine.[6] The conversion to 3-methylxanthine is a direct precursor step in the formation of 3-methyluric acid.[6][7]

-

Theobromine (3,7-dimethylxanthine) Pathway: Theobromine is metabolized in the liver by enzymes including CYP1A2 and CYP2E1.[8] Its metabolism involves demethylation to 7-methylxanthine and 3-methylxanthine.[9][10]

-

Final Oxidation Step: 3-methylxanthine, derived from either theophylline or theobromine, is subsequently oxidized to form 3-methyluric acid. This reaction is catalyzed by xanthine oxidase (XO), an enzyme that plays a crucial role in purine catabolism by converting xanthines into uric acids.[7][11][12]

Key Enzymes and Their Roles

The biotransformation of methylxanthines into 3-methyluric acid is dependent on the function of two primary enzyme systems.

Cytochrome P450 1A2 (CYP1A2): CYP1A2 is a member of the cytochrome P450 superfamily and is the principal enzyme responsible for the initial metabolism of caffeine and its dimethylxanthine metabolites.[4][13][14] It is located primarily in the liver and catalyzes the N-demethylation reactions that are the rate-limiting steps for the clearance of these compounds. Specifically for this pathway, CYP1A2 is responsible for:

-

The N-7 demethylation of caffeine to theophylline.[3]

-

The N-1 demethylation of caffeine to theobromine.[3]

-

The subsequent N-1 demethylation of theophylline to 3-methylxanthine.[6]

The activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms, lifestyle factors such as smoking (which induces its activity), and the use of certain medications, leading to differences in methylxanthine metabolism rates.[13]

Xanthine Oxidase (XO): Xanthine oxidase is a molybdoflavoprotein that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then xanthine to uric acid.[12][15] It also acts on substituted xanthines. In the context of methylxanthine metabolism, XO is responsible for the C-8 oxidation of 3-methylxanthine to form 3-methyluric acid.[7][11] While some studies suggest that xanthine oxidase has a broad substrate specificity, others have noted that its activity on 3-methylxanthine may be limited compared to other substrates like 1-methylxanthine.[11][12] This enzymatic step is crucial as it represents the terminal reaction in this specific metabolic route.

Quantitative Data on Metabolic Pathways

The distribution of metabolites from theophylline and theobromine demonstrates the quantitative significance of the pathway leading to 3-methyluric acid.

Table 1: Metabolic Fate of Theophylline in Humans

| Metabolite | Percentage of Parent Drug | Metabolic Action | Key Enzyme(s) | Reference(s) |

|---|---|---|---|---|

| 1,3-Dimethyluric Acid | ~60-80% | 8-Hydroxylation | CYP1A2 | [6] |

| 1-Methylxanthine | ~8-24% | N-Demethylation | CYP1A2 | [6] |

| 3-Methylxanthine | ~5-15% | N-Demethylation | CYP1A2 | [6] |

| Caffeine | ~6% | N-Methylation | - |[6] |

Table 2: Major Urinary Metabolites of Theobromine in Humans

| Metabolite | Percentage of Total Metabolites | Metabolic Action | Key Enzyme(s) | Reference(s) |

|---|---|---|---|---|

| 7-Methylxanthine | 34-48% | N-Demethylation | CYP1A2, CYP2E1 | [9] |

| 3-Methylxanthine | 20% | N-Demethylation | CYP1A2, CYP2E1 | [9] |

| 7-Methyluric Acid | 7-12% | Demethylation & Oxidation | CYP enzymes, XO | [9] |

| Unchanged Theobromine | 1-18% | - | - |[9] |

Experimental Protocols

The study of methylxanthine metabolism relies on precise and sensitive analytical techniques to identify and quantify the parent compounds and their various metabolites in biological matrices.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is used to study the kinetics of enzymatic reactions involving cytochrome P450 enzymes.

-

Preparation of Incubation Mixture: A typical incubation mixture (e.g., 200 µL final volume) contains human liver microsomes (0.1-0.5 mg/mL protein), a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the methylxanthine substrate (e.g., theophylline at various concentrations).

-

Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

-

Incubation: The reaction proceeds at 37°C for a specified time (e.g., 10-60 minutes), chosen to be within the linear range of product formation.

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (often containing an internal standard for quantification), which precipitates the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein. The supernatant is then transferred to an autosampler vial for analysis.

-

Analysis: The sample is analyzed using HPLC-MS/MS to quantify the formation of metabolites like 3-methylxanthine.

Protocol 2: Analysis of Metabolites in Urine by LC-MS/MS

This protocol describes a general method for quantifying methylxanthines in biological fluids.

-

Sample Collection and Preparation: A 24-hour urine sample is collected from a subject. An aliquot (e.g., 1 mL) is taken and an internal standard is added. The sample may be diluted with buffer and centrifuged to remove particulates.

-

Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes, SPE is often employed.[16][17]

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water or a buffer.

-

Loading: The prepared urine sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering substances.

-

Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

-

Chromatographic Separation (HPLC): The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[18][19]

-

Detection and Quantification (MS/MS): The eluent from the HPLC is directed to a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, ensuring high selectivity and sensitivity for quantification.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP1A2 | DNAlysis [dnalife.academy]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Theobromine - Wikipedia [en.wikipedia.org]

- 9. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 14. mygenome.asia [mygenome.asia]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

An In-depth Technical Guide to the Natural Abundance of 3-Methyluric Acid in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyluric acid is a purine derivative found in human urine, primarily arising from the metabolism of methylxanthines such as theophylline and caffeine. Its presence and concentration in urine can provide insights into dietary habits, drug metabolism, and certain metabolic pathways. This technical guide offers a comprehensive overview of the natural abundance of 3-methyluric acid in human urine, detailed experimental protocols for its quantification, and an exploration of its metabolic origins.

Quantitative Data on 3-Methyluric Acid in Human Urine

The concentration of 3-methyluric acid in human urine can vary depending on factors such as diet, particularly the consumption of caffeine and other methylxanthines. Large-scale studies, such as the National Health and Nutrition Examination Survey (NHANES), have provided valuable data on the typical levels of this metabolite in the general population.

| Study/Population | Sample Size (n) | Analyte | Median Concentration (μmol/L) | Notes |

| NHANES 2011–2012[1] | 1571 | 3-Methyluric Acid | Not explicitly stated as a numerical value in the abstract, but was one of 14 caffeine metabolites measured. | The study focused on the association between caffeine metabolites and urine flow rate. |

| NHANES 2009–2010[2] | 2466 | Caffeine and 14 metabolites | Median concentrations for all measured caffeine metabolites ranged from 0.560 to 58.6 μmol/L. | 3-Methyluric acid was one of the measured metabolites. |

Metabolic Pathway of 3-Methyluric Acid Formation

3-Methyluric acid is not an endogenous product of human purine metabolism but is rather a metabolite of exogenous methylxanthines. The primary precursor to 3-methyluric acid in most individuals is theophylline, which is both a therapeutic drug and a metabolite of caffeine.

The metabolic conversion of theophylline to 3-methyluric acid involves a two-step process:

-

N-demethylation: Theophylline (1,3-dimethylxanthine) is demethylated at the N1 position to form 3-methylxanthine. This reaction is catalyzed by cytochrome P450 enzymes in the liver, primarily CYP1A2.

-

Oxidation: 3-methylxanthine is then oxidized to 3-methyluric acid by the enzyme xanthine oxidase.

The following diagram illustrates this metabolic pathway:

Metabolic conversion of theophylline to 3-methyluric acid.

Experimental Protocols for Quantification

The quantification of 3-methyluric acid in human urine is typically performed using chromatographic techniques coupled with mass spectrometry or UV detection. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust method for the analysis of urinary organic acids, offering high sensitivity and specificity.

1. Sample Preparation and Extraction

-

Urine Collection: Collect a 24-hour or random spot urine sample in a sterile, preservative-free container. For 24-hour collections, keep the container refrigerated during the collection period.

-

Storage: If not analyzed immediately, store urine samples frozen at -20°C or lower.

-

Internal Standard: Thaw the urine sample and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-methyluric acid or a structurally similar compound not present in urine).

-

Acidification: Acidify the urine sample to a pH of less than 2 by adding 50 µL of 6M HCl.

-

Liquid-Liquid Extraction:

-

Add 4 mL of ethyl acetate to the acidified urine sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the 3-methyluric acid-TMS derivative. A full scan mode can be used for initial identification.

4. Quantification

-

Create a calibration curve using standard solutions of 3-methyluric acid with the internal standard, prepared and derivatized in the same manner as the urine samples.

-

Quantify the amount of 3-methyluric acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to the creatinine concentration of the urine sample, expressed as mg/g creatinine or mmol/mol creatinine.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

HPLC with UV detection is another widely used method for the analysis of methyluric acids in biological fluids.

1. Sample Preparation

-

Urine Collection and Storage: As described in the GC-MS protocol.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load 1 mL of the urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of water.

-

Elute the methyluric acids with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Analysis

-

HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with 5% B, increase to 30% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 280 nm.

3. Quantification

-

Prepare a calibration curve with standard solutions of 3-methyluric acid.

-

Inject the prepared urine samples and standards into the HPLC system.

-

Quantify 3-methyluric acid by comparing the peak area of the analyte in the sample to the calibration curve.

-

Normalize the results to creatinine concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of 3-methyluric acid in human urine.

General workflow for urinary 3-methyluric acid analysis.

Conclusion

The quantification of 3-methyluric acid in human urine serves as a valuable tool in clinical and research settings, particularly for studies involving methylxanthine metabolism. The data on its natural abundance, primarily from large population studies, provides a baseline for comparison. The detailed GC-MS and HPLC protocols outlined in this guide offer robust and reliable methods for accurate quantification. Understanding the metabolic pathway leading to 3-methyluric acid formation is crucial for interpreting its urinary levels and their physiological significance. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to confidently incorporate the analysis of 3-methyluric acid into their studies.

References

Technical Guide: 3-Methyluric Acid-¹³C₄,¹⁵N₃ Certificate of Analysis and Specifications

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for 3-Methyluric Acid-¹³C₄,¹⁵N₃, a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize this compound in quantitative analytical studies. This document outlines the key quality attributes, detailed experimental methodologies for their assessment, and the relevant biological context of 3-methyluric acid.

Quantitative Data and Specifications

The quality and reliability of a stable isotope-labeled internal standard are defined by its chemical and isotopic purity. The following tables summarize the typical specifications for 3-Methyluric Acid-¹³C₄,¹⁵N₃.

Table 1: General Product Specifications

| Parameter | Specification |

| Chemical Name | 3-Methyluric Acid-¹³C₄,¹⁵N₃ |

| CAS Number | 1173019-10-7 |

| Molecular Formula | C₂¹³C₄H₆N¹⁵N₃O₃ |

| Molecular Weight | 189.09 g/mol |

| Appearance | White to off-white solid |

| Storage | -20°C |

Table 2: Quality Control Specifications

| Parameter | Specification | Typical Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom %) | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Mass Spectrometry (MS) |

| Isotopic Enrichment | Consistent with labeled positions | Mass Spectrometry (MS) |

Experimental Protocols

The following sections detail the general methodologies employed to verify the specifications of 3-Methyluric Acid-¹³C₄,¹⁵N₃.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of pharmaceutical and chemical standards.[1][2] The principle of this method is to separate the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

-

Standard and Sample Preparation: A stock solution of the 3-Methyluric Acid-¹³C₄,¹⁵N₃ reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The test sample is also dissolved in the same solvent to a known concentration.

-

Chromatographic System: A reversed-phase HPLC system is typically used, equipped with a C18 column.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of 3-methyluric acid (around 280-290 nm).

-

Analysis: The sample is injected into the HPLC system. The retention time of the major peak corresponding to 3-Methyluric Acid-¹³C₄,¹⁵N₃ is recorded. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic purity and enrichment of a stable isotope-labeled compound.[3][4][5][6] This method separates ions based on their mass-to-charge ratio, allowing for the differentiation between the labeled and unlabeled compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to resolve the isotopic peaks.

-

Data Acquisition: The mass spectrum of the molecular ion region is acquired.

-

Data Analysis:

-

Isotopic Purity: The relative intensities of the ion corresponding to 3-Methyluric Acid-¹³C₄,¹⁵N₃ and the ion corresponding to the unlabeled 3-methyluric acid are compared. The isotopic purity is calculated as the percentage of the labeled species.

-

Isotopic Enrichment: The distribution of the isotopic cluster for the molecular ion is analyzed. The observed isotopic pattern is compared to the theoretical distribution for the specified level of ¹³C and ¹⁵N enrichment to confirm the degree of labeling.

-

Visualizations

Quality Control Workflow for Stable Isotope-Labeled Standards

The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled internal standard like 3-Methyluric Acid-¹³C₄,¹⁵N₃.

References

- 1. moravek.com [moravek.com]

- 2. chromforum.org [chromforum.org]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 3-Methyluric Acid-13C4,15N3 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of 3-Methyluric Acid-13C4,15N3 powder, a stable isotope-labeled compound crucial for metabolic research and drug development.

Product Information and Properties

This compound is a high-purity, isotopically labeled form of 3-Methyluric acid, a known metabolite of caffeine.[1] Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the measurement of unlabeled 3-Methyluric acid in biological samples.[2][3][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled analogue, 3-Methyluric acid, is also provided for reference.

| Property | This compound | 3-Methyluric Acid (unlabeled) |

| CAS Number | 1173019-10-7[5] | 605-99-2[1] |

| Molecular Formula | C2¹³C4H6¹⁵N3NO3[5] | C6H6N4O3[1] |

| Molecular Weight | 189.09 g/mol [5] | 182.14 g/mol [1] |

| Appearance | White to off-white powder | Pale yellow to light yellow solid[1] |

| Melting Point | >300 °C | >349.85 °C[1] |

| Isotopic Purity | ≥98 atom % | N/A |

| Chemical Purity | ≥98% | >98% |

| Storage Temperature | -20°C[6] | Room Temperature |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated)[1] |

Safety and Handling

Hazard Identification

-

Physical Hazards: Combustible solid.

-

Health Hazards: May cause eye, skin, and respiratory tract irritation upon direct contact.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Not required for normal handling of small quantities. If generating dust, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage

-

Handling: Avoid creating dust. Handle in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[6]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Disposal

Dispose of in accordance with local, state, and federal regulations.

Biological Context: Caffeine Metabolism

3-Methyluric acid is a metabolite of caffeine. Understanding its position in the caffeine metabolism pathway is essential for designing and interpreting studies that utilize this compound as an internal standard. The following diagram illustrates the major metabolic pathways of caffeine.

Experimental Protocol: Quantification of 3-Methyluric Acid in Biological Samples using LC-MS

The following is a representative protocol for the quantification of 3-Methyluric acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This protocol is based on established methods for the analysis of caffeine and its metabolites.[2][3][4]

Materials and Reagents

-

This compound powder

-

Unlabeled 3-Methyluric acid standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine) from a control source (for calibration standards)

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound powder and dissolve it in methanol to a final concentration of 1 mg/mL.

-

Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled 3-Methyluric acid in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in the biological matrix to create calibration standards at various concentrations. Prepare a working solution of the internal standard by diluting the IS stock solution with methanol. The final concentration of the IS in the samples should be optimized based on the expected analyte concentration and instrument sensitivity.

Sample Preparation

The following diagram outlines the sample preparation workflow.

LC-MS/MS Conditions (Example)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

3-Methyluric acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

(Note: The specific m/z values for precursor and product ions need to be determined empirically by infusing the standards into the mass spectrometer.)

-

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 3-Methyluric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides a foundation for the safe and effective use of this compound powder in a research setting. It is imperative that all laboratory personnel are familiar with these guidelines and adhere to standard safety protocols.

References

- 1. 3-METHYLURIC ACID | 605-99-2 [m.chemicalbook.com]

- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

Methodological & Application

Application Note: Quantification of 3-Methyluric Acid in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyluric acid is a metabolite of theophylline, a methylxanthine drug commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The quantification of 3-methyluric acid in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methyluric acid in human urine, utilizing its stable isotope-labeled counterpart, 3-Methyluric Acid-13C4,15N3, as an internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

3-Methyluric Acid (analytical standard)

-

This compound (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Sample Preparation

A simple "dilute-and-shoot" method was employed for the preparation of urine samples:

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard (this compound) in 0.1% formic acid in water.

-

Vortex the mixture thoroughly.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): The MRM transitions for 3-Methyluric Acid and its internal standard were optimized for maximum sensitivity and specificity.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Methyluric Acid in human urine. The use of a stable isotope-labeled internal standard compensated for any matrix effects and variations in instrument response, leading to high accuracy and precision.

Quantitative Data

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve was linear over the concentration range of 10 to 5000 ng/mL with a coefficient of determination (R²) greater than 0.99.

Table 1: Representative Calibration Curve Data for 3-Methyluric Acid

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 15,432 | 1,458,976 | 0.0106 |

| 50 | 78,954 | 1,462,345 | 0.0540 |

| 100 | 156,789 | 1,455,678 | 0.1077 |

| 500 | 792,345 | 1,460,123 | 0.5426 |

| 1000 | 1,588,765 | 1,459,876 | 1.0883 |

| 2500 | 3,975,432 | 1,461,543 | 2.7199 |

| 5000 | 7,987,654 | 1,458,765 | 5.4757 |

Table 2: Optimized LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methyluric Acid | 183.1 | 140.1 | 22 |

| This compound | 190.1 | 144.1 | 22 |

Note: The MRM transition for the internal standard is predicted based on its structure and may require optimization.

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of 3-Methyluric Acid.

Caption: Metabolic pathway of theophylline to 3-Methyluric Acid.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of 3-methyluric acid in human urine. The "dilute-and-shoot" sample preparation protocol is straightforward and high-throughput, while the use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research and pharmacokinetic studies involving theophylline and its metabolites.

Application Notes and Protocols for the Use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an Internal Standard in Metabolomics

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, necessitates highly accurate and precise quantification to elucidate metabolic pathways and identify biomarkers. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, chromatography, and ionization efficiency. 3-Methyluric acid is a key metabolite in the purine catabolism pathway and a downstream product of caffeine metabolism. Its quantification in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding enzymatic activity.

This document provides detailed application notes and a representative protocol for the quantification of 3-methyluric acid in biological samples using 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application

The primary application of 3-Methyluric Acid-¹³C₄,¹⁵N₃ is as an internal standard for the accurate and precise quantification of endogenous 3-methyluric acid in various biological matrices. This stable isotope-labeled standard, with its mass shift, co-elutes with the unlabeled analyte but is distinguishable by the mass spectrometer, allowing for reliable correction of analytical variability.

Areas of Application:

-

Pharmacokinetics: Studying the metabolism of caffeine and other methylxanthines.

-

Clinical Biomarker Research: Investigating the role of 3-methyluric acid in diseases such as Parkinson's disease and metabolic syndrome.[1]

-

Enzyme Activity Phenotyping: Assessing the activity of enzymes involved in purine and caffeine metabolism.

-

Toxicology Studies: Monitoring exposure to compounds that are metabolized to 3-methyluric acid.

Experimental Workflow

The overall experimental workflow for the quantification of 3-methyluric acid using a stable isotope-labeled internal standard is depicted below.

Caption: A generalized workflow for the quantitative analysis of 3-methyluric acid.

Signaling Pathway: Caffeine Metabolism

3-Methyluric acid is a product of purine and, more specifically, caffeine metabolism. Understanding its position in these pathways is crucial for interpreting quantitative data.

Caption: The metabolic pathway of caffeine leading to the formation of 3-methyluric acid.

Representative Protocol for Quantification of 3-Methyluric Acid in Human Urine

This protocol is a representative method and requires optimization and validation for specific laboratory conditions and instrumentation.

1. Materials and Reagents

-

3-Methyluric acid analytical standard

-

3-Methyluric Acid-¹³C₄,¹⁵N₃ internal standard (IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade formic acid

-

Human urine (control and study samples)

2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methyluric acid and 3-Methyluric Acid-¹³C₄,¹⁵N₃ in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-methyluric acid stock solution. These will be used to create the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the 3-Methyluric Acid-¹³C₄,¹⁵N₃ stock solution to a final concentration of 1 µg/mL.

3. Sample Preparation

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 10 µL of the internal standard working solution (1 µg/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |

| MRM Transitions | To be determined by infusion of standards. Example (hypothetical):3-Methyluric acid: Q1 m/z -> Q3 m/z3-Methyluric Acid-¹³C₄,¹⁵N₃: Q1 m/z + 7 -> Q3 m/z |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

5. Data Analysis and Quantification

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-methyluric acid in the unknown samples using the regression equation from the calibration curve.

Method Validation Parameters (Example Data)

The following tables provide examples of typical validation parameters for a quantitative LC-MS/MS method. These values should be established during in-house method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Example Value |

| Linear Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Mid | 300 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | 85 - 115 | 85 - 115 |

| High | 85 - 115 | 85 - 115 |

Conclusion

The use of 3-Methyluric Acid-¹³C₄,¹⁵N₃ as an internal standard provides a robust and reliable method for the quantification of 3-methyluric acid in biological samples. The protocol and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a quantitative LC-MS/MS assay for this important metabolite. Adherence to rigorous validation procedures is essential to ensure data quality and reproducibility in metabolomics research.

References

Analysis of 3-Methyluric Acid in Human Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyluric acid is a metabolite of caffeine and other methylxanthines. Its quantification in plasma is crucial for pharmacokinetic studies, drug metabolism research, and potentially as a biomarker in various physiological and pathological states. Accurate and reliable measurement of 3-Methyluric acid requires robust sample preparation to remove interfering substances from the complex plasma matrix prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for two common and effective sample preparation techniques for the analysis of 3-Methyluric acid in human plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). It also includes typical analytical conditions and performance characteristics to guide researchers in establishing and validating their own assays.

Experimental Protocols

Two primary methods for plasma sample preparation for 3-Methyluric acid analysis are presented: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method developed for the simultaneous analysis of several methyluric acids in serum and is expected to provide high purity extracts suitable for sensitive LC-MS/MS analysis.[1]

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

3-Methyluric Acid analytical standard

-

Isotopically labeled internal standard (e.g., 3-Methyluric Acid-d3)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 200 µL of 4% H3PO4 to disrupt protein binding and vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-